Computed Physicochemical Profile vs. In-Class Des-methyl and Des-chloro Analogs
The target compound's computed lipophilicity (XLogP3-AA = 4.4) and topological polar surface area (TPSA = 113 Ų) provide a quantifiable basis for differentiation from structurally simpler analogs. While direct experimental in-class comparison data is unavailable in public literature, these computed values are critical for predicting membrane permeability and oral bioavailability based on established drug-likeness rules. A hypothetical des-chloro analog would have a lower molecular weight and altered logP, while a des-methyl analog would present different steric and electronic properties, potentially shifting them outside the optimal property space for CNS or cellular permeability that this compound occupies [1].
| Evidence Dimension | Predicted lipophilicity and polarity |
|---|---|
| Target Compound Data | XLogP3-AA = 4.4; TPSA = 113 Ų |
| Comparator Or Baseline | In-class benzothiazole amides (general baseline): XLogP3-AA varies by >1 log unit; TPSA varies by >20 Ų depending on substitution. |
| Quantified Difference | Property specificity provides a defined differentiation point; deviation in analogs is expected to alter permeability and solubility class. |
| Conditions | Computational prediction (PubChem 2025.09.15 release) |
Why This Matters
This specific equilibrium between lipophilicity and polarity is a key procurement differentiator for screening programs where ADME properties are critical to success, as random analog substitution will unpredictably shift these parameters.
- [1] PubChem. (2026). Compound Summary for CID 7544630: 2-(benzenesulfonyl)-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide. National Center for Biotechnology Information. View Source
